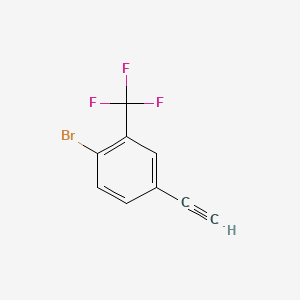

4-Bromo-3-(trifluoromethyl)phenylacetylene

Description

Significance as a Functionalized Arylalkyne Building Block

Arylalkynes are fundamental components in organic synthesis, primarily due to the versatility of the carbon-carbon triple bond. 4-Bromo-3-(trifluoromethyl)phenylacetylene exemplifies the utility of this class of compounds, serving as a rigid scaffold for the construction of elaborate molecular architectures. The terminal alkyne is a key functional handle for numerous transformations, most notably in carbon-carbon bond formation.

The Sonogashira cross-coupling reaction is a paramount example of the alkyne's utility, enabling the direct linkage of the sp-hybridized carbon to aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by palladium and copper complexes, proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for synthesizing complex conjugated systems. wikipedia.orgnih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the reaction kinetics of the coupling process. researchgate.net

Beyond linear extensions via Sonogashira coupling, the alkyne moiety is a competent partner in cycloaddition reactions. For instance, it can participate in [3+2] cycloadditions with azides to form triazoles or with nitrile imines to construct pyrazoles, which are important heterocyclic scaffolds in pharmaceuticals. juniperpublishers.comacs.org These reactions provide efficient pathways to complex heterocyclic systems that are otherwise challenging to synthesize.

Table 1: Key Reactions of the Arylalkyne Moiety| Reaction Type | Reactant | Resulting Structure | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Disubstituted Alkyne | Forms C(sp)-C(sp²) bonds; builds conjugated systems. wikipedia.orgsynarchive.com |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097) | Triazole Ring | Constructs important heterocyclic pharmacophores. juniperpublishers.com |

| Nitrile Imine Cycloaddition | Nitrile Imine | Pyrazole (B372694) Ring | Synthesizes biologically active pyrazole derivatives. acs.org |

Strategic Position in Fluorine and Bromine Chemistry

The strategic placement of both a trifluoromethyl group and a bromine atom on the phenyl ring gives this compound a distinct advantage in synthetic chemistry. These two groups offer orthogonal reactivity, allowing for stepwise and selective functionalization of the molecule.

Fluorine Chemistry: The trifluoromethyl (CF3) group is one of the most important substituents in modern drug design. mdpi.comnih.gov Its introduction into a molecule can dramatically alter its properties. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing moiety, which can modulate the acidity of nearby protons and the reactivity of the aromatic ring. nih.govmdpi.com Furthermore, the CF3 group significantly increases the lipophilicity (fat solubility) of a compound, which can enhance its ability to cross biological membranes. mdpi.comresearchgate.net It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net

Table 2: Physicochemical Impact of the Trifluoromethyl Group| Property | Effect of -CF3 Group | Implication in Drug Design |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and bioavailability. mdpi.comresearchgate.net |

| Metabolic Stability | Increases | Longer drug half-life by blocking metabolic sites. mdpi.com |

| Electronic Effect | Strongly Electron-Withdrawing | Modulates receptor binding affinity and pKa. mdpi.com |

| Binding Interactions | Can participate in dipole-dipole and other non-covalent interactions | Improved binding to target proteins. |

Bromine Chemistry: The carbon-bromine (C-Br) bond on the aromatic ring is another key site for chemical modification. libretexts.org Aryl bromides are versatile substrates for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, such as aryl, alkyl, amine, and ether groups, at this position. The reactivity of the C-Br bond is generally lower than that of a corresponding C-I bond, which can be exploited for selective reactions in molecules containing both halogens. wikipedia.org The presence of both the alkyne and the bromo group allows for a programmed, sequential coupling strategy, greatly enhancing the synthetic utility of this building block. A Sonogashira reaction could be performed first on the alkyne, followed by a Suzuki coupling at the bromo position, for example.

Overview of Advanced Synthetic and Application Frontiers

The unique combination of functional groups in this compound makes it a sought-after precursor in several advanced research areas.

Synthetic Strategies: The synthesis of this compound typically involves the functionalization of a pre-existing substituted benzene (B151609) ring. A common approach is the Sonogashira coupling of a dihalogenated precursor, such as 1,4-dibromo-2-(trifluoromethyl)benzene, with a protected alkyne like trimethylsilylacetylene (B32187). The resulting trimethylsilyl-protected alkyne is then deprotected under basic or fluoride-mediated conditions to yield the terminal alkyne. bldpharm.com

Applications in Medicinal Chemistry: The trifluoromethyl-substituted phenyl motif is a privileged structure in drug discovery. mdpi.com Derivatives of this compound are explored as intermediates for the synthesis of novel bioactive compounds. The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell permeability, while the arylalkyne framework can be elaborated to interact with specific biological targets. mdpi.comnih.govnih.gov For instance, compounds incorporating this scaffold have been investigated for their potential as kinase inhibitors and receptor modulators.

Applications in Materials Science: Arylalkynes are crucial building blocks for conjugated organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, linear nature of the alkyne unit promotes π-conjugation, which is essential for charge transport. The strong dipole moment and electron-withdrawing nature of the CF3 group can be used to tune the HOMO/LUMO energy levels of the resulting materials, thereby optimizing their electronic and optical properties. bldpharm.com Furthermore, the bromine atom can be used as a handle for post-polymerization functionalization, allowing for the fine-tuning of material properties.

Table 3: Potential Applications of Derivatives| Field | Application | Role of this compound |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors, receptor antagonists, and other therapeutics. | Provides a core scaffold with desirable pharmacokinetic properties imparted by the CF3 group. mdpi.commdpi.com |

| Materials Science | Development of organic semiconductors, conjugated polymers, and OLEDs. | Acts as a monomer for creating π-conjugated systems with tunable electronic properties. bldpharm.com |

| Agrochemicals | Synthesis of novel herbicides and pesticides. | The trifluoromethyl group is a common feature in potent agrochemicals. nih.gov |

| Organic Synthesis | Complex molecule synthesis. | A versatile intermediate allowing for sequential and orthogonal functionalization. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethynyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLSRSVRQFESSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Trifluoromethyl Phenylacetylene

Halogenation and Trifluoromethylation Strategies

The regiochemical arrangement of the bromo and trifluoromethyl substituents on the phenyl ring is a critical challenge in the synthesis of the target molecule. The electronic properties of these groups dictate the feasibility and outcome of various synthetic approaches.

Regioselective Bromination of Trifluoromethylated Aromatics

The direct bromination of a trifluoromethylated aromatic ring is governed by the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group deactivates the aromatic ring towards electrophilic substitution and is a meta-director. Consequently, the direct electrophilic bromination of 3-(trifluoromethyl)phenylacetylene would be expected to yield the 5-bromo isomer rather than the desired 4-bromo product, making this a non-viable synthetic route.

To achieve the required 4-bromo-3-(trifluoromethyl) substitution pattern, a multi-step synthetic sequence is typically employed, starting from a precursor where the regiochemistry can be controlled. A common strategy involves the bromination of a molecule containing a directing group that can later be converted into or replaced by the acetylene (B1199291) functionality. For instance, starting with 3-(trifluoromethyl)aniline, the strongly activating and ortho,para-directing amino group facilitates the regioselective introduction of bromine at the para position to yield 4-bromo-3-(trifluoromethyl)aniline. The amino group can then be transformed, for example, via a Sandmeyer reaction, to introduce a group amenable to forming the acetylene.

| Starting Material | Reagent | Product | Rationale |

| 3-(Trifluoromethyl)aniline | Br₂ | 4-Bromo-3-(trifluoromethyl)aniline | The -NH₂ group is a strong ortho,para-director, leading to selective bromination at the para position. |

| 3-(Trifluoromethyl)phenol | NBS | 4-Bromo-3-(trifluoromethyl)phenol | The -OH group is also a strong ortho,para-director. |

Introduction of the Trifluoromethyl Moiety into Phenylacetylene (B144264) Scaffolds

While often the synthesis starts with a commercially available trifluoromethylated precursor, it is also possible to introduce the trifluoromethyl group onto a pre-existing phenylacetylene scaffold. Various methods have been developed for this transformation, broadly categorized into nucleophilic, radical, and electrophilic approaches.

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide with a trifluoromethyl anion equivalent, often in the presence of a transition metal catalyst. Copper-mediated reactions are common, utilizing reagents such as trifluoromethyltrimethylsilane (TMSCF₃) or fluoroform-derived copper reagents (CuCF₃). These reactions are particularly effective for aryl iodides and bromides, making them suitable for precursors like 4-bromophenylacetylene. The choice of ligand and reaction conditions is crucial for achieving high yields.

Radical trifluoromethylation offers an alternative pathway, often proceeding under milder conditions than nucleophilic methods. Reagents such as Togni's reagent (a hypervalent iodine compound) or Umemoto's reagents can serve as sources of the trifluoromethyl radical. These reactions can be initiated photochemically, thermally, or through redox processes. The trifluoromethyl radical can then add to the aromatic ring of a phenylacetylene derivative. However, controlling the regioselectivity of radical aromatic substitution can be challenging.

Electrophilic trifluoromethylation reagents, such as S-(trifluoromethyl)diarylsulfonium salts, are capable of delivering a "CF₃⁺" equivalent to an electron-rich aromatic ring. For this approach to be effective, the phenylacetylene scaffold would need to be sufficiently activated towards electrophilic attack. The strong deactivating nature of the acetylene group makes direct electrophilic trifluoromethylation of phenylacetylene itself challenging.

| Method | Reagent(s) | Substrate Type | Key Features |

| Nucleophilic | TMSCF₃, CuI | Aryl Halides | Good for electron-deficient aryl halides. |

| Radical | Togni's Reagent | Arenes, Alkenes | Mild reaction conditions, often photoredox catalyzed. |

| Electrophilic | Umemoto's Reagents | Electron-rich Arenes | Requires an activated aromatic ring. |

Formation of the Phenylacetylene Functionality

The introduction of the terminal alkyne is a key final step in the synthesis of 4-bromo-3-(trifluoromethyl)phenylacetylene. Two prominent methods for this transformation are the Sonogashira coupling and the Corey-Fuchs reaction.

A common and efficient strategy involves the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde (B112505) as a key intermediate. This aldehyde can be prepared from 4-bromo-3-(trifluoromethyl)toluene via oxidation or from 4-bromo-3-(trifluoromethyl)benzyl alcohol.

The Corey-Fuchs reaction provides a reliable method for converting aldehydes into terminal alkynes. This two-step process first involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and the formation of the terminal alkyne.

Alternatively, the Sonogashira coupling offers a powerful method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a terminal alkyne in the presence of a copper(I) co-catalyst and a base. For the synthesis of this compound, a suitable precursor would be a dihalide such as 1,2-dibromo-4-(trifluoromethyl)benzene (B1600481) or 1-bromo-2-iodo-4-(trifluoromethyl)benzene. The Sonogashira coupling can be performed with a protected alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection to yield the terminal alkyne. The higher reactivity of aryl iodides compared to aryl bromides in the Sonogashira coupling allows for selective reaction at the iodo-substituted position.

| Reaction | Precursor | Reagents | Key Transformation |

| Corey-Fuchs Reaction | 4-Bromo-3-(trifluoromethyl)benzaldehyde | 1. CBr₄, PPh₃2. n-BuLi | Aldehyde to terminal alkyne |

| Sonogashira Coupling | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | Trimethylsilylacetylene, Pd catalyst, Cu(I) catalyst, base | Aryl iodide to aryl alkyne |

Palladium-Catalyzed C(sp²)—C(sp) Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbons of terminal alkynes. rsc.org

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylalkynes. The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine.

The synthesis of this compound via this method would likely start from a precursor such as 1,4-dibromo-2-(trifluoromethyl)benzene or 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The higher reactivity of the iodo-substituent would allow for selective coupling with an acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. The reaction is facilitated by a palladium catalyst, like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, in a suitable solvent such as THF or DMSO. scielo.org.mxnih.gov The presence of the electron-withdrawing trifluoromethyl group can sometimes present challenges in Sonogashira couplings, requiring careful optimization of reaction conditions. researchgate.net

Table 1: Representative Conditions for Sonogashira Cross-Coupling The following table is based on general methodologies and may require optimization for the specific substrate.

| Parameter | Conditions | Source |

|---|---|---|

| Aryl Halide | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | N/A |

| Alkyne | Trimethylsilylacetylene (TMSA) | N/A |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.5–5 mol%) | beilstein-journals.org |

| Copper(I) Co-catalyst | CuI (1–10 mol%) | scielo.org.mx |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | scielo.org.mx |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | N/A |

| Temperature | Room Temperature to 80 °C | nih.gov |

The Mizoroki–Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. chem-station.comwikipedia.org While this reaction does not directly produce the target arylalkyne, it represents a fundamental C(sp²)–C(sp²) bond-forming reaction in analogous systems and shares a common mechanistic feature—the oxidative addition of the aryl halide to a Pd(0) center. rsc.orgnih.gov

The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. rsc.org The final product is released via a β-hydride elimination step, regenerating the palladium catalyst. wikipedia.org This methodology is highly effective for synthesizing substituted styrenes and other vinyl-arenes from precursors like 4-bromo-3-(trifluoromethyl)benzene and a suitable alkene. The reaction's utility in creating complex molecular scaffolds underscores the broad applicability of palladium catalysis in organic synthesis. organic-chemistry.org

Table 2: General Conditions for Mizoroki-Heck Reactions

| Parameter | Conditions | Source |

|---|---|---|

| Aryl Halide | Aryl Bromide or Iodide | chem-station.com |

| Alkene | Styrene, Acrylate, etc. | chem-station.comorganic-chemistry.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | organic-chemistry.org |

| Ligand | Phosphine-based (e.g., PPh₃, PCy₃) or Phosphine-free | organic-chemistry.org |

| Base | Et₃N, K₂CO₃, AcOK | wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene (B28343) | N/A |

| Temperature | 80–140 °C | wikipedia.org |

Lithiation and Subsequent Alkyne Derivatization

The synthesis of arylacetylenes can also be achieved through the lithiation of an aromatic precursor followed by reaction with an appropriate electrophile. This strategy relies on the generation of a highly nucleophilic aryllithium intermediate. For a substrate like 4-bromo-3-(trifluoromethyl)benzene, there are two primary pathways for lithiation: halogen-lithium exchange or direct deprotonation (ortho-lithiation).

With strong organolithium bases like n-butyllithium (n-BuLi), bromine-lithium exchange is often a rapid and efficient process. However, the strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent proton at the C-2 position, making direct deprotonation a competing pathway, especially with bases like lithium diisopropylamide (LDA). ias.ac.in Regioselective lithiation at the C-2 position, between the bromo and trifluoromethyl groups, could be achieved using a suitable base. The resulting aryllithium species could then be reacted with an electrophile to install the alkyne functionality, for instance, through reaction with N,N-dimethylformamide (DMF) to yield an aldehyde, which can then be converted to the terminal alkyne via methods like the Corey-Fuchs reaction or Seyferth-Gilbert homologation.

Grignard Reagent-Mediated Syntheses of Aromatic Acetylenes

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgyoutube.com Their application in the synthesis of aromatic acetylenes can be approached in several ways. One common method involves the formation of an aryl Grignard reagent from an aryl halide, which is then coupled with a suitable reaction partner.

For the synthesis of this compound, a potential precursor would be a dihalide such as 1,4-dibromo-2-(trifluoromethyl)benzene. The formation of a mono-Grignard reagent from such a substrate can be challenging due to the potential for double addition or Wurtz coupling. More controlled methods, such as halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), can offer greater selectivity. Once formed, the Grignard reagent, 4-bromo-3-(trifluoromethyl)phenylmagnesium halide, could participate in a transition-metal-catalyzed cross-coupling reaction (e.g., Negishi coupling) with a haloalkyne to yield the desired product.

Another relevant strategy involves a "Grignard exchange" reaction, where a terminal arylacetylene is deprotonated by a simple alkyl Grignard, like ethylmagnesium bromide, to form a highly nucleophilic acetylenic Grignard reagent. acs.orgacs.org This species can then be used in subsequent reactions, although this specific approach is more suited for derivatizing an already-formed arylacetylene rather than constructing it.

Table 3: Typical Conditions for Aryl Grignard Reagent Formation

| Parameter | Conditions | Source |

|---|---|---|

| Precursor | Aryl Bromide or Iodide | wikipedia.org |

| Magnesium | Magnesium turnings (activated) | wikipedia.org |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | leah4sci.com |

| Initiation | Iodine crystal, 1,2-dibromoethane | wikipedia.org |

| Temperature | Room Temperature to reflux | N/A |

Development of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient (or "green") methodologies. For palladium-catalyzed reactions like the Sonogashira coupling, this involves several key areas of improvement. One major focus is the reduction of environmental impact by replacing traditional volatile organic solvents with greener alternatives. Research has shown that Sonogashira couplings can be successfully performed in media such as water or bio-based ionic liquids. beilstein-journals.orgorganic-chemistry.org

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Approach | Sustainable Approach | Source |

|---|---|---|---|

| Solvent | THF, DMF, Toluene | Water, Ionic Liquids, Bio-solvents | beilstein-journals.orgorganic-chemistry.org |

| Catalyst | Homogeneous Pd/Cu system | Heterogeneous catalysts, Nanoparticles, Low-loading catalysts | rsc.org |

| Ligands | Phosphine-based | Phosphine-free systems | organic-chemistry.org |

| Energy | Conventional heating (oil bath) | Microwave irradiation, Flow chemistry | organic-chemistry.orgrsc.org |

| Workup | Solvent extraction, Chromatography | Catalyst filtration and reuse, Minimized purification steps | rsc.org |

Reactivity and Mechanistic Investigations of 4 Bromo 3 Trifluoromethyl Phenylacetylene

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, play a pivotal role in activating the C-Br and C-H bonds of 4-bromo-3-(trifluoromethyl)phenylacetylene, facilitating a variety of synthetic applications.

Palladium-Catalyzed C-C Bond Formations

Palladium catalysts are extensively utilized for their efficiency in forging new carbon-carbon bonds. In the context of this compound, this primarily involves cross-coupling reactions and cyclization strategies.

Cross-Coupling with Organometallic Reagents (e.g., boronic acids, organozinc species)

In a typical Suzuki-Miyaura coupling, the carbon-bromine bond of a substrate like this compound would be expected to react with an organoboronic acid in the presence of a palladium catalyst and a base. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the C-Br bond. For instance, in the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids, a palladium catalyst system was effectively used to achieve C-C bond formation, indicating that the presence of a CF3 group is compatible with these conditions. acs.org

Similarly, in Negishi couplings, an organozinc reagent would be used in place of a boronic acid. These reactions are known for their high functional group tolerance and are often effective for substrates where Suzuki-Miyaura couplings may be less efficient. Palladium-catalyzed Negishi cross-coupling has been successfully employed for the reaction of aryl bromides with organozinc reagents to construct C(sp²)–CF₂ bonds under mild conditions. nih.gov

Below is a representative data table illustrating typical conditions for Suzuki-Miyaura and Negishi couplings of related aryl bromides, which can be extrapolated to this compound.

| Coupling Reaction | Aryl Bromide | Organometallic Reagent | Catalyst | Base/Additive | Solvent | Yield (%) |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| Negishi | Aryl Bromide | Ethyl bromodifluoroacetate (in situ zinc reagent) | Palladium Catalyst | - | - | - |

Intramolecular and Intermolecular Cyclization Reactions

The alkyne moiety of this compound is a key functional group for participating in palladium-catalyzed cyclization reactions. These reactions can be either intramolecular, leading to the formation of cyclic structures from a single molecule, or intermolecular, involving the reaction of two or more molecules.

Intramolecular cyclization of substrates containing both an alkyne and a tethered nucleophile or electrophile is a powerful strategy for constructing carbo- and heterocyclic scaffolds. Palladium catalysts can activate the alkyne for nucleophilic attack, and the resulting vinylpalladium intermediate can undergo further reactions. Tandem palladium-catalyzed intramolecular addition of active methylene (B1212753) compounds to internal alkynes followed by coupling with aryl bromides has been reported to yield highly substituted vinylidenecyclopentanes. gelest.com While a direct example with this compound is not available, a derivative could be designed to undergo a similar transformation.

Intermolecular cyclization reactions, such as palladium-catalyzed four-component carbonylative cyclization, have been utilized to construct trifluoromethyl-containing trisubstituted imidazoles from trifluoroacetimidoyl chlorides, propargyl amines, and diaryliodonium salts. rsc.org This highlights the utility of trifluoromethyl-containing building blocks in complex multicomponent reactions.

Copper-Catalyzed Reactions, including [3+2] Cycloadditions

Copper catalysts are particularly renowned for their ability to mediate azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The terminal alkyne of this compound makes it an ideal substrate for such transformations. The CuAAC reaction involves the [3+2] cycloaddition of an alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netbeilstein-journals.org

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. The presence of the bromo and trifluoromethyl substituents on the phenyl ring is generally well-tolerated in CuAAC reactions, allowing for the synthesis of a wide array of functionalized triazoles. These triazoles can serve as important scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov

The table below provides representative conditions for a copper-catalyzed azide-alkyne cycloaddition.

| Alkyne | Azide | Catalyst | Reducing Agent | Solvent | Yield (%) |

| Phenylacetylene (B144264) | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O/CH₂Cl₂ | 82 |

Hydrofunctionalization Reactions of Haloalkynes

Hydrofunctionalization reactions of alkynes involve the addition of an H-X bond across the carbon-carbon triple bond, where X can be a carbon, nitrogen, or other heteroatom. These reactions are highly valuable for their atom economy.

Regioselective Hydroalkylation and Hydroamination

The regioselective hydroalkylation and hydroamination of terminal alkynes can be achieved using various transition metal catalysts. For haloalkynes, the electronic properties of the substituents play a crucial role in determining the regioselectivity of the addition.

Copper-catalyzed hydroamination of alkenes with hydroxylamine (B1172632) esters has been shown to be a highly enantio- and regioselective process. beilstein-journals.org For terminal aliphatic alkenes, the reaction typically yields the anti-Markovnikov product. beilstein-journals.org While this specific reaction is on an alkene, similar principles of regiocontrol can apply to the hydroamination of alkynes. A copper-catalyzed regioselective net hydroamination of 1-trifluoromethylalkenes has been developed to produce α-trifluoromethylamines, demonstrating the compatibility of the trifluoromethyl group with such transformations. beilstein-journals.org

Regioselective hydroalkylation can also be achieved, often with control over the stereochemistry of the resulting alkene. The specific conditions and catalyst systems determine whether the Markovnikov or anti-Markovnikov product is favored. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring of this compound would likely influence the regiochemical outcome of such additions.

Alkyne Reactivity in Functionalization

The terminal alkyne group in this compound is the primary site of reactivity for various addition and cyclization reactions. The electronic properties of the substituted phenyl ring significantly influence the reactivity of the carbon-carbon triple bond. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the aromatic ring towards electrophilic substitution but activates the alkyne for nucleophilic attack.

The carbon-carbon triple bond of phenylacetylene derivatives can undergo nucleophilic addition. This reactivity is enhanced by the presence of electron-withdrawing substituents on the aromatic ring, such as the trifluoromethyl group in the target molecule. These groups increase the electrophilicity of the alkyne's β-carbon atom, making it more susceptible to attack by nucleophiles.

While specific studies detailing nucleophilic additions to this compound are not extensively documented, the general mechanism is expected to follow established pathways. The reaction typically involves the attack of a nucleophile (Nu⁻) on the terminal alkyne, often catalyzed by a transition metal or promoted by a base. This addition can proceed with high regioselectivity, leading to the formation of functionalized vinyl derivatives. A variety of carbon, nitrogen, and sulfur-based nucleophiles can be employed in these transformations.

| Nucleophile Type | General Reactant | Expected Product Type | Potential Conditions |

|---|---|---|---|

| N-Nucleophile | Amines, Hydrazines | Enamines, Hydrazones | Metal catalysis (e.g., Au, Ag, Cu) or base catalysis |

| S-Nucleophile | Thiols | Vinyl sulfides | Base-catalyzed (e.g., NaH, K₂CO₃) or radical initiation |

| C-Nucleophile | Organometallic reagents, Enolates | Substituted alkenes | Transition metal catalysis (e.g., Pd, In) |

The addition of N-H bonds across the alkyne moiety is a fundamental transformation for synthesizing nitrogen-containing compounds. For a substrate like this compound, this reaction, often termed hydroamination, would typically involve primary or secondary amines or hydrazine (B178648) derivatives. These reactions often require catalysis to overcome the activation barrier.

The reaction of hydrazines with terminal alkynes is a key step in the formation of pyrazole (B372694) rings. The initial N-H bond addition forms a hydrazone intermediate, which can then undergo cyclization. The regioselectivity of the initial addition is crucial and is influenced by steric and electronic factors of both the alkyne and the hydrazine. The electron-withdrawing trifluoromethyl group is expected to direct the nucleophilic nitrogen atom to the internal carbon of the alkyne.

Formation of Complex Molecular Architectures

The reactivity of the alkyne in this compound makes it a valuable building block for synthesizing more complex molecules, particularly trifluoromethylated heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals.

Cycloaddition reactions involving the alkyne group provide a direct and atom-economical route to various five-membered heterocyclic rings.

Pyrazoles are commonly synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound. A more direct route from a terminal alkyne involves a [3+2] cycloaddition reaction with a diazo compound. For this compound, reaction with diazomethane (B1218177) or a substituted diazoalkane would be a plausible pathway to afford the corresponding trifluoromethylated pyrazole. This reaction is often catalyzed and can proceed with high regioselectivity.

Alternatively, the reaction of the alkyne with hydrazine can lead to pyrazole formation. This transformation typically proceeds through the initial formation of a hydrazone intermediate followed by an intramolecular cyclization. While this method is well-established for activated alkynes, specific conditions for this compound would need to be optimized.

The 1,3-dipolar cycloaddition of a nitrile oxide to a terminal alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles. Nitrile oxides, typically generated in situ from the corresponding hydroximoyl chlorides or bromides by treatment with a base, act as the 1,3-dipole.

In the case of this compound, its reaction with a nitrile oxide (R-C≡N⁺-O⁻) is expected to yield a single major regioisomer. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide. This reaction provides a direct entry to isoxazoles bearing the 4-bromo-3-(trifluoromethyl)phenyl group at the 5-position.

| Alkyne Substrate (Analog) | Nitrile Oxide Precursor | Resulting Isoxazole Structure | Typical Yield |

|---|---|---|---|

| Phenylacetylene | Trifluoroacetohydroximoyl bromide | 5-Phenyl-3-(trifluoromethyl)isoxazole | High (e.g., 96%) |

| 1-Ethynyl-4-methoxybenzene | Trifluoroacetohydroximoyl bromide | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazole | Good (e.g., 84%) |

| 1-Ethynyl-2,4-difluorobenzene | Trifluoroacetohydroximoyl bromide | 5-(2,4-Difluorophenyl)-3-(trifluoromethyl)isoxazole | High (e.g., 92%) |

While "this compound" is a known chemical compound, a comprehensive review of available scientific literature reveals a significant gap in research specifically detailing its reactivity and mechanistic pathways in the formation of quinoline (B57606) and other fused heteroaromatic systems, as well as in studies focused on stereochemical control.

Extensive searches for dedicated studies on the annulation and cyclization reactions of this compound to produce quinolines or related fused heterocycles have not yielded specific examples or detailed mechanistic investigations. General methodologies for quinoline synthesis, such as those starting from ortho-propynol phenyl azides or employing Friedländer annulation, utilize different precursor molecules. Similarly, while palladium-catalyzed cross-coupling reactions are a common strategy for constructing complex aromatic systems, specific applications using this compound as the starting material for the synthesis of fused heteroaromatics are not prominently documented in the reviewed literature.

Furthermore, there is a notable absence of research focused on the stereochemical control in reaction pathways involving this compound. The principles of stereoselective synthesis are well-established in organic chemistry; however, their specific application to this particular substrate to control the three-dimensional arrangement of atoms in the products of its reactions has not been a subject of detailed investigation in the available scientific literature.

Due to the lack of specific and detailed research findings concerning the reactivity of this compound in the synthesis of quinolines and other fused heteroaromatic systems, and the absence of studies on stereochemical control in its reaction pathways, it is not possible to provide an in-depth article on these specific topics as outlined. The available scientific data does not currently support a detailed discussion on the specified reactivity and mechanistic investigations for this compound.

Advanced Applications in Materials Science and Polymer Chemistry

Precursor Role in Functional Material Development

The presence of both electron-withdrawing (trifluoromethyl) and heavy atom (bromine) substituents on the phenylacetylene (B144264) framework imparts specific properties to the resulting materials, making 4-Bromo-3-(trifluoromethyl)phenylacetylene a key precursor in the development of novel functional materials.

Polymers derived from phenylacetylene and its substituted analogues, including those with trifluoromethyl groups, are classified as conjugated polymers. These materials possess a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electronic structure is the foundation for their semiconducting properties. The introduction of the trifluoromethyl group can significantly influence the electronic characteristics of the resulting polymer by modifying its electron affinity and ionization potential. This tuning of electronic energy levels is crucial for the design of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The bromine atom offers a site for further post-polymerization modification, allowing for the grafting of other functional groups to fine-tune the material's electronic properties or to enhance its processability and stability.

The highly conjugated backbone of poly(phenylacetylene) derivatives also leads to interesting optical properties, making them suitable for applications in photonic materials. These polymers can exhibit strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum. The specific wavelengths of absorption and emission can be tailored by altering the substituents on the phenyl ring. The trifluoromethyl group, due to its electronic influence, can shift the absorption and photoluminescence spectra of the polymer. Materials derived from this compound are therefore explored for their potential use in applications such as optical waveguides, sensors, and as active components in photonic devices. The refractive index of these polymers can also be influenced by the incorporation of fluorine atoms, a desirable characteristic for the fabrication of photonic crystals and other light-manipulating structures.

Derivatives of this compound are of interest for their potential nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them, a phenomenon that is critical for applications in optical communications, data processing, and frequency conversion. Theoretical studies on phenyl-substituted polyacetylenes have shown that these materials can exhibit significant third-order NLO responses. aps.org The high degree of π-conjugation along the polymer backbone is a key factor contributing to these properties.

The substituents on the phenyl ring play a crucial role in modulating the NLO response. The presence of a bromine atom can enhance the NLO properties of organic chromophores. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the charge distribution within the molecule and the resulting polymer, which in turn affects the hyperpolarizability, a measure of the NLO response. Research in this area focuses on synthesizing polymers and chromophores that incorporate these structural features to maximize their NLO effects. Computational studies are often employed to predict the NLO properties of new derivatives before their synthesis, guiding the design of materials with optimized performance.

Polymerization of Trifluoromethylated Phenylacetylene Derivatives

The polymerization of phenylacetylene derivatives, particularly those containing functional groups like the trifluoromethyl group, is a critical step in the creation of advanced materials. The choice of catalyst and polymerization technique dictates the structure, molecular weight, and properties of the resulting polymer.

The polymerization of substituted phenylacetylenes can be effectively achieved using transition metal catalysts, with rhodium and molybdenum complexes being among the most studied.

Rhodium Catalysts: Rhodium(I) complexes are known to be highly efficient catalysts for the polymerization of phenylacetylene and its derivatives, typically proceeding through a coordination-insertion mechanism. rsc.org These catalysts often yield highly stereoregular polymers with a cis-transoidal configuration. rsc.orgrsc.org For instance, cationic rhodium complexes have been shown to effectively polymerize a range of ring-substituted phenylacetylene derivatives, including those with electron-withdrawing groups like trifluoromethyl. rsc.org The catalytic activity can be influenced by the electronic nature of the substituent on the phenylacetylene monomer. rsc.org

| Catalyst Type | Typical Mechanism | Key Features |

| Rhodium(I) Complexes | Coordination-Insertion | High activity, stereoregular polymers (cis-transoidal), tolerant to various functional groups. rsc.orgrsc.org |

| Molybdenum-based Catalysts | Metathesis | Can induce living polymerization, allows for control over molecular weight distribution. acs.org |

Molybdenum Catalysts: Molybdenum-based catalysts, often used in olefin metathesis, are also effective for the polymerization of acetylenic monomers. These polymerizations typically proceed via a metathesis mechanism. acs.org Molybdenum-based three-component catalyst systems, such as those involving a molybdenum chloride, an organotin cocatalyst, and an alcohol, have been successfully employed for the polymerization of phenylacetylenes with electron-withdrawing groups, like [o-(trifluoromethyl)phenyl]acetylene. acs.org

Living polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index). wikipedia.org This level of control is achieved by eliminating chain termination and chain transfer reactions. wikipedia.org Living polymerization is particularly valuable for creating complex polymer architectures such as block copolymers and star polymers. wikipedia.orgnih.gov

Both rhodium and molybdenum-based catalytic systems have been developed to achieve the living polymerization of trifluoromethylated phenylacetylene derivatives.

Molybdenum-based Living Polymerization: Molybdenum-based three-component catalysts have been shown to induce the living metathesis polymerization of [o-(trifluoromethyl)phenyl]acetylene. acs.org In these systems, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, and the polydispersity index (Mw/Mn) remains low, typically below 1.1. acs.org This demonstrates the controlled nature of the polymerization.

Rhodium-based Living Polymerization: Recently, rhodium-based multicomponent catalyst systems have been developed for the living polymerization of phenylacetylene derivatives. nih.gov These systems can produce polymers with precisely controlled molecular weights and narrow molecular weight distributions. nih.gov This technique enables the synthesis of well-defined polymer architectures, including star-shaped polymers, from functionalized phenylacetylene monomers. nih.gov The ability to control the polymer structure at this level is crucial for tailoring the material properties for specific advanced applications.

Structure-Property Relationships in Poly(phenylacetylene)s

The polymerization of this compound yields a substituted poly(phenylacetylene) (PPA) with properties dictated by the specific functionalities of its monomer unit. The incorporation of bromine and trifluoromethyl (CF3) groups onto the phenyl ring of the polymer backbone is expected to significantly influence its physical, chemical, and electronic characteristics compared to unsubstituted poly(phenylacetylene).

The rigidity of the polymer main chain is a primary factor influencing properties like the glass transition temperature (Tg). nih.gov The bulky trifluoromethyl and bromo substituents would likely increase steric hindrance, restricting the rotation of the polymer backbone and leading to a higher Tg. This enhanced rigidity could contribute to improved thermal stability. Research on related poly(phenylacetylene) derivatives has shown that polymerization can be effectively achieved using metathesis catalysts like WCl6/Ph4Sn, yielding high molecular weight polymers that are often soluble in common aromatic solvents. osti.gov

The electronic properties are also heavily modified by these substituents. The trifluoromethyl group is a strong electron-withdrawing group, which would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can impact the polymer's conductivity, optical absorption, and fluorescence. Furthermore, the presence of both bromine and trifluoromethyl groups can enhance inter-chain interactions, potentially influencing the polymer's morphology and charge transport capabilities in thin films. The solubility of such polymers, a crucial factor for processability, is often good in solvents like toluene (B28343), which is a common characteristic for many substituted poly(phenylacetylene)s. osti.govacs.org

Table 1: Predicted Structure-Property Relationships for Poly(this compound)

| Property | Influence of Substituents (Br, CF3) | Expected Outcome |

| Thermal Stability | Increased steric hindrance and chain rigidity from bulky groups. | Higher glass transition temperature (Tg) and decomposition temperature. |

| Solubility | Substituents can disrupt packing, enhancing solubility. | Soluble in common organic solvents like toluene and THF. osti.gov |

| Electronic Properties | Strong electron-withdrawing nature of the CF3 group. | Lowered HOMO/LUMO energy levels, potentially altering optical and conductive properties. |

| Morphology | Halogen and fluorine interactions can promote specific inter-chain packing. | Potential for ordered domains within the amorphous polymer matrix. |

Supramolecular Assembly and Crystal Engineering

The unique combination of functional groups in this compound—an alkyne, a bromo substituent, and a trifluoromethyl group on an aromatic ring—makes it a highly attractive building block for crystal engineering and the construction of complex supramolecular assemblies.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov While this compound itself is not a typical linker, it is a valuable precursor for synthesizing more complex ligands. The terminal alkyne is particularly useful for participating in reactions like the Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create longer, more elaborate bridging ligands. osti.govchemicalbook.com

The trifluoromethyl group is of particular interest in MOF design. Fluorine-functionalized MOFs often exhibit unique properties, such as hydrophobicity and specific gas adsorption characteristics. researchgate.net Incorporating the trifluoromethylphenyl moiety into a MOF linker could create pores with fluorinated surfaces. These "fluorous" channels can lead to selective adsorption of fluorinated molecules or enhance the framework's stability and water-repellency. researchgate.net The design of such materials allows for the precise control over pore size, shape, and chemical environment, which is crucial for applications in gas storage, separation, and catalysis. researchgate.net The ability to systematically modify framework structures is a key aspect of what is known as reticular chemistry. researchgate.net

Table 2: Design Considerations for MOFs Using this compound as a Precursor

| Feature | Role of this compound | Potential Application |

| Linker Synthesis | Alkyne group allows for extension via coupling reactions (e.g., Sonogashira). | Creation of custom-length and geometry linkers for tailored pore structures. |

| Pore Functionalization | Trifluoromethyl group provides a fluorinated surface within the pores. | Selective gas separation, hydrophobic frameworks for water-sensitive applications. researchgate.net |

| Post-Synthetic Modification | Bromo group can be a site for subsequent chemical reactions after the MOF is formed. | Introduction of new functional groups to alter the MOF's properties. |

| Structural Control | The rigid phenylacetylene unit contributes to the overall rigidity of the framework. | Formation of robust, porous materials with high thermal and chemical stability. |

In the solid state, molecules of this compound are expected to form well-defined aggregates governed by a variety of non-covalent intermolecular interactions. The interplay of these forces dictates the crystal packing and ultimately the macroscopic properties of the material.

The presence of a bromine atom allows for the formation of halogen bonds, where the electropositive region on the bromine atom interacts with a Lewis base (e.g., an alkyne π-system or a fluorine atom from a neighboring molecule). Additionally, π-π stacking interactions between the aromatic phenyl rings are anticipated, which are common in stabilizing the crystal structures of planar aromatic molecules. nih.gov These interactions can lead to stacked or herringbone packing motifs.

The trifluoromethyl group can participate in weak hydrogen bonds (C-H···F) and dipole-dipole interactions. The aggregation of molecules can significantly affect their photophysical properties. For instance, in some molecular systems, aggregation can lead to fluorescence quenching, while in others it can cause aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation due to the restriction of intramolecular rotations. nih.govworktribe.com The specific arrangement in the solid state, influenced by these diverse intermolecular forces, would determine the optical and electronic behavior of crystalline this compound.

Table 3: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Participating Groups | Expected Impact on Crystal Packing |

| Halogen Bonding | C-Br ··· π (alkyne) or C-Br ··· F-C | Directional control over molecular assembly, formation of chains or sheets. |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | Contributes to close packing and stabilization of the lattice. nih.gov |

| Dipole-Dipole | C-F ··· C-F / C-Br | Influences molecular orientation and contributes to lattice energy. |

| Weak Hydrogen Bonds | C-H ··· F-C | Provides additional stabilization to the crystal structure. |

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. Despite the growing importance of computational chemistry in elucidating the electronic and structural properties of novel organic molecules, dedicated research on this particular substituted phenylacetylene derivative appears to be limited. Consequently, a detailed, data-driven article structured around its specific quantum chemical methodologies, electronic structure, and reactivity descriptors cannot be generated at this time.

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding a molecule's behavior at the quantum level. Such studies typically involve a careful selection of appropriate quantum chemical methodologies and basis sets to ensure the accuracy of the calculations. For a molecule like this compound, with its combination of a halogen atom, a trifluoromethyl group, and an acetylene (B1199291) moiety, specific basis sets that can accurately model these features would be essential. For instance, Pople-style basis sets, such as 6-311++G(d,p), are often employed for organic molecules, with diffuse functions to account for electron density far from the nucleus and polarization functions to describe bond anisotropy. biointerfaceresearch.comnih.gov

The application of DFT would enable a thorough investigation into the electronic structure and reactivity of the molecule. Key areas of analysis would include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, offering insights into how the molecule will interact with other chemical species. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and hyperconjugative interactions within a molecule. By studying the interactions between filled (donor) and empty (acceptor) orbitals, it provides a quantitative measure of intramolecular electron delocalization and its contribution to molecular stability. rasayanjournal.co.in

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions provide a more detailed and localized picture of reactivity than MEP maps alone. researchgate.net

While the principles of these computational methods are well-established, their application to this compound has not been documented in the accessible scientific literature. Studies on analogous compounds, such as other halogenated phenylacetylenes or molecules containing trifluoromethyl groups, exist, but extrapolating their specific data to the target compound would be speculative and would not meet the standards of scientific accuracy for an article focused solely on this compound. acs.orgfluorine1.ruresearchgate.net

The absence of specific experimental or theoretical data for this compound prevents the creation of the detailed data tables and in-depth research findings requested. Further computational research is required to characterize the electronic properties and reactivity of this compound, which would be a valuable contribution to the field of theoretical and computational chemistry.

Computational and Theoretical Studies on 4 Bromo 3 Trifluoromethyl Phenylacetylene and Its Derivatives

Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a primary computational method used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, DFT allows for the identification of reactants, products, intermediates, and, crucially, transition states. This analysis is fundamental to understanding reaction kinetics and thermodynamics.

Computational studies on the reactions of substituted phenylacetylenes or related bromo- and trifluoromethyl-containing compounds provide a framework for understanding the potential reactivity of 4-Bromo-3-(trifluoromethyl)phenylacetylene. For instance, theoretical investigations into the reactions of similar molecules, like 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals, have been performed at high levels of theory, such as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p), to determine the energetic profiles. mdpi.com

Such studies calculate the reaction enthalpies (ΔH) and activation energy barriers (Ea) for each elementary step. mdpi.com For a hypothetical reaction involving this compound, such as an electrophilic addition to the alkyne bond, DFT calculations would map out the energy changes as the reactants approach and transform into products. The transition state, representing the highest energy point along the reaction coordinate, is identified, and its structure is characterized. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. A lower activation barrier implies a faster reaction. These calculations can distinguish between competing reaction pathways, identifying the most kinetically and thermodynamically favorable routes. mdpi.com

| Reaction Step | Description | Calculated Parameter | Significance |

| Reactant Complex (RC) | Formation of a complex between reactants before the main reaction. | Binding Energy (ΔE_bind) | Indicates the stability of the initial association. |

| Transition State 1 (TS1) | The energy maximum for the first mechanistic step (e.g., initial electrophilic attack). | Activation Energy (Ea1) | Determines the rate of the first step. |

| Intermediate (INT) | A stable species formed between two transition states. | Relative Energy (ΔE_int) | Indicates the lifetime and potential observability of the intermediate. |

| Transition State 2 (TS2) | The energy maximum for the second mechanistic step (e.g., nucleophilic attack or rearrangement). | Activation Energy (Ea2) | Determines the rate of the second step. |

| Product Complex (PC) | Formation of a complex between products before separation. | Dissociation Energy (ΔE_diss) | Energy required to separate the final products. |

| Overall Reaction | The net transformation from reactants to products. | Reaction Enthalpy (ΔH_rxn) | Determines if the reaction is exothermic or endothermic. |

This table illustrates the typical energetic parameters that would be calculated in a DFT study to elucidate the reaction mechanism of this compound.

Many reactions involving substituted phenylacetylenes can yield multiple isomers. Computational chemistry is a powerful tool for predicting which isomers will be preferentially formed.

Regioselectivity in addition reactions to the acetylene (B1199291) group of this compound would be determined by the relative stability of the transition states leading to the different possible regioisomers. For example, in the addition of an unsymmetrical reagent H-X, the reaction can proceed via two pathways, leading to different placements of H and X across the triple bond. By calculating the activation energies for both competing transition states, the preferred pathway can be identified. The pathway with the lower energy barrier will be the dominant one, thus predicting the major regioisomer. DFT studies on the cycloaddition reactions of azides with substituted dienes have successfully used this approach to explain observed selectivities. researchgate.net

Stereoselectivity (e.g., the preferential formation of syn or anti addition products) can also be predicted by comparing the energies of the respective diastereomeric transition states. researchgate.net The formation of exo or endo products in cycloaddition reactions, for example, is a common subject of such computational predictions. researchgate.net Factors such as steric hindrance and orbital interactions, which govern stereoselectivity, are inherently modeled in these quantum chemical calculations. Global reactivity indices and Parr function calculations can also be employed to provide insights that often align with the activation barrier results. researchgate.net

Spectroscopic Property Simulations and Experimental Correlation

Theoretical calculations are instrumental in the analysis and assignment of complex experimental spectra. By simulating spectra from first principles, a direct correlation can be made with experimental data, enabling a more accurate and detailed interpretation of molecular structure and properties.

The vibrational frequencies of this compound can be calculated using DFT methods, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. Because the harmonic approximation tends to overestimate frequencies, the calculated values are often scaled by an empirical factor to improve agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

The primary advantage of this theoretical approach is the unambiguous assignment of each experimental band to a specific vibrational motion of the atoms. For complex molecules, experimental spectra can be crowded and difficult to interpret. High-level ab-initio anharmonic calculations can capture more subtle spectral features arising from phenomena like Fermi resonance, as demonstrated in studies of phenylacetylene (B144264) and its derivatives. researchgate.netbohrium.com Potential Energy Distribution (PED) analysis is often used to quantify the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode, providing a precise description of the vibration.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| ν(C-H) | Acetylenic C-H Stretch | 3300 - 3320 | Strong / Medium |

| ν(C≡C) | Alkyne C≡C Stretch | 2100 - 2150 | Medium / Strong |

| ν(C-F) | C-F Symmetric Stretch (CF₃) | 1120 - 1170 | Very Strong / Weak |

| ν(C-F) | C-F Asymmetric Stretch (CF₃) | 1250 - 1350 | Very Strong / Weak |

| ν(C-Br) | C-Br Stretch | 500 - 600 | Medium / Strong |

| δ(C-H) | Aromatic C-H Bending | 1000 - 1300 | Medium / Medium |

| γ(C-H) | Aromatic C-H Out-of-Plane Bending | 750 - 900 | Strong / Weak |

This table provides an illustrative example of theoretically assigned vibrational frequencies for the key functional groups in this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and simulating the Ultraviolet-Visible (UV-Vis) absorption spectra of organic molecules. mdpi.combiointerfaceresearch.com The calculation provides information about the vertical excitation energies, the corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* electronic transitions within the aromatic system and the conjugated acetylene group. The analysis of the molecular orbitals involved in these transitions (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides a detailed understanding of the nature of the electronic excitations. The inclusion of a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is often necessary to achieve good agreement between theoretical and experimental spectra measured in solution. mdpi.com

| Excitation | Major MO Contribution | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |

| S₀ → S₁ | HOMO → LUMO | 285 | 0.45 | π → π |

| S₀ → S₂ | HOMO-1 → LUMO | 260 | 0.21 | π → π |

| S₀ → S₃ | HOMO → LUMO+1 | 235 | 0.15 | π → π* |

This table illustrates the typical output of a TD-DFT calculation for predicting the UV-Vis spectrum of an aromatic acetylene like this compound.

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a highly effective and widely used approach for the theoretical prediction of NMR chemical shifts (δ). researchgate.net By calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule, and subtracting these from the shielding tensor of a reference compound (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C) calculated at the same level of theory, one can obtain theoretical chemical shifts that are often in excellent agreement with experimental data.

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom, as well as the ¹⁹F shift for the trifluoromethyl group. These theoretical values are invaluable for assigning peaks in experimental spectra, especially for complex aromatic regions or for distinguishing between isomers. Discrepancies between calculated and experimental shifts can sometimes point to specific solvent effects or conformational dynamics not fully captured by the computational model. Studies on perfluoro compounds have shown that DFT-GIAO calculations can predict ¹⁹F chemical shifts with good accuracy. researchgate.net

| Nucleus | Position | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| ¹H | Acetylenic H | 3.45 | 3.41 | +0.04 |

| Aromatic H-2 | 7.95 | 7.92 | +0.03 | |

| Aromatic H-5 | 7.60 | 7.58 | +0.02 | |

| Aromatic H-6 | 7.75 | 7.71 | +0.04 | |

| ¹³C | C-Br | 123.5 | 123.1 | +0.4 |

| C-CF₃ | 131.8 (q) | 131.5 (q) | +0.3 | |

| CF₃ | 122.6 (q) | 122.4 (q) | +0.2 | |

| ¹⁹F | CF₃ | -62.8 | -62.5 | -0.3 |

This table presents an illustrative comparison of theoretical (GIAO-DFT) and experimental NMR chemical shifts for this compound. Note: 'q' denotes a quartet due to C-F coupling.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature indicates that, to date, specific computational studies focusing on the non-linear optical (NLO) properties of this compound have not been reported. However, the theoretical assessment of NLO properties is a robust field, and insights can be gleaned from computational studies on structurally related compounds. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a powerful tool for predicting the NLO response of molecules. These studies typically focus on calculating the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO activity of a molecule.

Computational investigations into molecules possessing similar structural motifs—namely a phenyl ring substituted with both a bromine atom and a trifluoromethyl group, or a bromo-substituted phenylacetylene core—provide a valuable framework for understanding the potential NLO characteristics of this compound.

Detailed Research Findings on Analogous Compounds

Research into the NLO properties of related molecules highlights the influence of substituent groups on the first hyperpolarizability. For instance, a computational study on 5-Bromo-2-(trifluoromethyl)pyridine , which contains both the bromo and trifluoromethyl substituents found in the target molecule, was conducted to determine its NLO properties. Using the DFT method with the B3LYP functional and a 6-31++G(d,p) basis set, the first hyperpolarizability (β) was calculated. The study reported a β value of 74.44 x 10⁻³² esu, indicating a significant NLO response. researchgate.net

In a different study focusing on halogenated phenylacetylene derivatives, the NLO properties of several donor-acceptor dyes were investigated. One such molecule, 4-(2-(4-bromophenyl)ethynyl)benzenamine , features the bromophenylacetylene core. The theoretical calculations for this compound were performed using the CAM-B3LYP functional with a 6-31G(d,p) basis set. This investigation is part of a broader effort to understand how the interplay between electron-donating groups (like the amino group) and electron-accepting halogenated systems influences NLO responses.

These computational approaches are instrumental in predicting the NLO behavior of novel materials. The magnitude of the first hyperpolarizability is highly dependent on the intramolecular charge transfer characteristics, which are dictated by the electronic nature of the substituent groups and the conjugative pathway within the molecule. For this compound, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group, combined with the π-conjugated system of the phenylacetylene core, would be expected to significantly influence its potential NLO properties. Future theoretical studies are required to quantify these effects for the specific substitution pattern of this compound.

Below is a data table summarizing the calculated NLO properties for the aforementioned related compounds.

| Compound Name | Computational Method | Basis Set | First Hyperpolarizability (β) (esu) |

| 5-Bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP | 6-31++G(d,p) | 74.44 x 10⁻³² |

| 4-(2-(4-bromophenyl)ethynyl)benzenamine | DFT/CAM-B3LYP | 6-31G(d,p) | Data not specified in abstract |

Conclusion and Future Research Directions

Recapitulation of Key Research Findings

Detailed experimental studies focused exclusively on 4-Bromo-3-(trifluoromethyl)phenylacetylene are limited. However, based on the well-established chemistry of its functional moieties, several key points can be summarized:

Synthetic Accessibility: The compound is commercially available from several suppliers, indicating that viable synthetic routes have been established. bldpharm.com These likely involve standard organic transformations such as the Sonogashira coupling of a dibromotrifluoromethylbenzene precursor or the introduction of the acetylene (B1199291) group via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation on a suitable benzaldehyde (B42025) derivative.

Versatile Reactive Handles: The presence of both a terminal alkyne and an aryl bromide provides two distinct and highly valuable reactive sites. The terminal alkyne is amenable to a wide range of reactions including click chemistry (copper-catalyzed azide-alkyne cycloaddition), polymerization, and various coupling reactions. The aryl bromide is a classic substrate for cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a vast array of substituents. The trifluoromethyl group, while generally unreactive, exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and the properties of any resulting materials. mdpi.com

Table 1: Key Functional Groups and Their Associated Reactivities

| Functional Group | Common Reactions | Potential Impact on Molecule |

| Terminal Alkyne | Sonogashira Coupling, Click Chemistry (CuAAC), Polymerization, Hydration, Hydroamination | Enables chain extension, formation of heterocycles, and creation of conjugated polymers. |

| Aryl Bromide | Suzuki Coupling, Heck Reaction, Stille Coupling, Buchwald-Hartwig Amination, Grignard Formation | Allows for the introduction of diverse aryl, vinyl, alkyl, and amino substituents, facilitating molecular complexity. |

| Trifluoromethyl Group | Generally inert to common transformations | Strong electron-withdrawing effect, enhances lipophilicity and metabolic stability in derivatives. mdpi.com |

Unexplored Avenues in Synthesis and Derivatization

Despite its commercial availability, there are several unexplored avenues for the synthesis and derivatization of this compound that could lead to novel compounds and materials.

Novel Synthetic Routes: The development of more efficient, sustainable, and scalable synthetic methodologies for this and related compounds remains a pertinent area of research. This could involve exploring novel catalytic systems for the introduction of the trifluoromethyl group or the ethynyl (B1212043) moiety onto the aromatic ring.

Sequential and Orthogonal Derivatization: A systematic exploration of the sequential derivatization of the two reactive sites would be highly valuable. For instance, initial derivatization of the alkyne via a Sonogashira coupling, followed by a subsequent cross-coupling reaction at the bromide position (or vice versa), would allow for the controlled synthesis of complex, multifunctional aromatic compounds. The development of orthogonal protection strategies for the alkyne would further enhance its synthetic utility.

"Click" Chemistry and Polymer Functionalization: The alkyne functionality is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This could be exploited to attach this molecule to biomolecules, surfaces, or polymers. Furthermore, post-polymerization modification of polymers derived from this compound at the bromide position could lead to functional materials with tailored properties.

Prospective Applications in Advanced Materials and Catalysis

The unique electronic and structural features of this compound make it a promising building block for advanced materials and in the development of novel catalysts.

Conjugated Polymers for Organic Electronics: Phenylacetylene (B144264) derivatives are well-known monomers for the synthesis of conjugated polymers. acs.orgresearchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to lower the HOMO and LUMO energy levels of the resulting polymer, which could be beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom provides a site for post-polymerization modification to further tune the material's properties.

Fluorinated Liquid Crystals: The rigid rod-like structure of the phenylacetylene core, combined with the presence of the polar trifluoromethyl group, suggests potential for its incorporation into liquid crystalline materials. Fluorinated liquid crystals are known for their unique dielectric and optical properties.

Ligand Development for Homogeneous Catalysis: The phenylacetylene moiety can act as a ligand for transition metals. Derivatization of this compound could lead to novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The electronic properties of these ligands would be influenced by the trifluoromethyl group, which could in turn affect the catalytic activity and selectivity of the corresponding metal complexes in various organic transformations. nih.gov

Table 2: Potential Applications Based on Molecular Structure

| Application Area | Rationale |

| Organic Electronics | Phenylacetylene backbone for conjugation; trifluoromethyl group for tuning electronic properties. |

| Liquid Crystals | Rigid molecular structure; polar trifluoromethyl group. |

| Homogeneous Catalysis | Phenylacetylene as a modifiable ligand scaffold; electronic tuning by the trifluoromethyl group. |

Future Directions for Integrated Experimental and Computational Studies

To fully unlock the potential of this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential.

Computational Prediction of Material Properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and optical properties of polymers and other materials derived from this compound. researchgate.netmdpi.com This would allow for the rational design of materials with targeted characteristics before embarking on extensive synthetic efforts.

Mechanistic Elucidation of Reactions: Computational studies can provide valuable insights into the mechanisms of derivatization and polymerization reactions involving this compound. This understanding can guide the optimization of reaction conditions and the development of more efficient catalytic systems.

Structure-Property Relationship Studies: A systematic experimental investigation into how variations in the substituents introduced at the bromo and alkyne positions affect the properties of the resulting molecules and materials would be highly informative. This data, when correlated with computational models, would establish clear structure-property relationships, accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-(trifluoromethyl)phenylacetylene, and how can purity be optimized?